N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride
CAS No.:
Cat. No.: VC20121170
Molecular Formula: C10H17ClN4O
Molecular Weight: 244.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17ClN4O |
|---|---|
| Molecular Weight | 244.72 g/mol |
| IUPAC Name | N-(5-piperidin-3-yl-1H-pyrazol-4-yl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C10H16N4O.ClH/c1-7(15)13-9-6-12-14-10(9)8-3-2-4-11-5-8;/h6,8,11H,2-5H2,1H3,(H,12,14)(H,13,15);1H |
| Standard InChI Key | UHUPPPMPSWINHI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C(NN=C1)C2CCCNC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for modulating pharmacokinetic properties in drug candidates.
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Piperidine moiety: A six-membered saturated ring containing one nitrogen atom, frequently employed in central nervous system (CNS)-targeting pharmaceuticals.
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Acetamide-hydrochloride group: Enhances solubility and stability via salt formation while providing hydrogen-bonding capabilities for target interactions.
The IUPAC name, , reflects this arrangement. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.72 g/mol |
| Canonical SMILES | CC(=O)NC1=C(NN=C1)C2CCCNC2.Cl |
| InChI Key | UHUPPPMPSWINHI-UHFFFAOYSA-N |
| PubChem CID | 137838158 |
The hydrochloride salt formation increases aqueous solubility, critical for in vitro assays and formulation development.
Synthesis and Preparation
Synthetic Routes
The synthesis involves a multi-step sequence:
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Piperidine-3-carboxylic acid derivative preparation: Starting from commercially available piperidine-3-carboxylic acid, protection of the amine group (e.g., Boc) enables subsequent functionalization.
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Pyrazole ring formation: Cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters yields the 1H-pyrazole core.
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Acetylation: Reaction with acetyl chloride introduces the acetamide group at the pyrazole C4 position.
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Salt formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt, improving crystallinity and stability.
Critical reaction conditions include anhydrous solvents (e.g., THF, DMF), temperatures ranging from 0°C to reflux, and catalysts like DMAP for acetylation.
Optimization Challenges
Key challenges in scaling synthesis include:
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Regioselectivity: Ensuring proper substitution pattern on the pyrazole ring.
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Purification: Removing byproducts from multi-step reactions, often requiring column chromatography or recrystallization.
Biological Activities and Hypothesized Mechanisms
Neurological Applications
Piperidine derivatives are established ligands for σ receptors, dopamine transporters, and NMDA receptors. Pyrazole-acetamide hybrids, such as this compound, may synergistically modulate:
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Neuroinflammation: Inhibition of microglial NF-κB signaling, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6).
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Neuroprotection: Preservation of dopaminergic neurons in Parkinson’s disease models via antioxidant pathways.
Research Findings and Comparative Analysis
In Silico Studies
Molecular docking simulations predict high affinity for:
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Dopamine D3 receptor: Binding energy −9.2 kcal/mol, comparable to risperidone (−9.5 kcal/mol).
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Tuberculosis enoyl-ACP reductase (InhA): Inhibition potential via hydrophobic interactions with the substrate-binding pocket .
Comparison with Structural Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| N-[3-(Piperidin-3-yl)-1H-pyrazol-4-yl]acetamide HCl | 244.72 | Hydrochloride salt for solubility | |
| 3-(1H-Pyrazol-3-yl)piperidine | 151.21 | Lacks acetamide group | |
| 2-(4-Chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide | 358.9 | Extended aryl substituent |
This compound’s acetamide group and salt form distinguish it from simpler piperidine-pyrazole hybrids, potentially enhancing target engagement and bioavailability.
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